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Compound of Interest

Compound Name: 2,3-Dimethylbutanal

cat. No.: B3049577

2,3-Dimethylbutanal: A Technical Guide

Introduction: 2,3-Dimethylbutanal, also known as 2,3-dimethylbutyraldehyde, is a branched-
chain aliphatic aldehyde. It is a colorless liquid recognized for its role as a key intermediate in
the synthesis of more complex molecules. Its chemical structure, featuring a sterically hindered
aldehyde group, dictates its physical properties and reactivity. This document provides a
comprehensive overview of the chemical properties, spectroscopic data, synthesis protocols,
and safety information for 2,3-Dimethylbutanal, tailored for researchers and professionals in
chemistry and drug development.

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of 2,3-Dimethylbutanal are
summarized below. These properties are essential for its handling, application in synthesis, and
purification.
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Property Value Reference

IUPAC Name 2,3-dimethylbutanal [1]

Synonyms 2,3-Dimethylbutyraldehyde [1]

CAS Number 2109-98-0 [1]

Molecular Formula CeH120 [1]

Molecular Weight 100.16 g/mol [1]

SMILES CcC(C)c(c)c=0 [1]

inchi InChl=1S/C6H120/c1- o
5(2)6(3)4-7/h4-6H,1-3H3

Boiling Point 110.8 °C at 760 mmHg

Density 0.797 g/cm?3

Refractive Index 1.392

Flash Point 18.3°C

Vapor Pressure

23.3 mmHg at 25 °C

LogP (XLogP3)

1.6

[1]

Spectroscopic Data Analysis

While experimental spectra for 2,3-Dimethylbutanal are not widely available in public

databases, its spectral characteristics can be reliably predicted based on its structure. These

predictions are crucial for reaction monitoring and structural confirmation.
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Spectroscopy

Expected Key Features

1H NMR

- Aldehydic Proton (CHO): A singlet or doublet at
~9.6 ppm. - C2-Proton (CH): A multiplet shifted
downfield by the adjacent carbonyl. - C3-Proton
(CH): A multiplet further upfield. - Methyl Protons
(CHs): Multiple doublets in the upfield region
(~0.9-1.1 ppm).

13C NMR

- Carbonyl Carbon (C=0): A signal in the highly
deshielded region, ~200-205 ppm. - C2 and C3
Carbons: Signals in the aliphatic region, with C2
being more downfield. - Methyl Carbons:
Signals in the upfield aliphatic region (~15-25
ppm).

IR Spectroscopy

- C=0 Stretch (Aldehyde): A strong, sharp
absorption band around 1725-1740 cm~1. -
Aldehydic C-H Stretch: Two characteristic weak
to medium bands around 2720 cm~! and 2820
cm~1, - Aliphatic C-H Stretch: Strong

absorptions just below 3000 cm™1.

Mass Spectrometry (EI)

- Molecular lon (M*): A peak at m/z = 100, which
may be of low intensity. - Key Fragments:
Expect significant fragmentation from a-
cleavage, leading to the loss of an isopropyl
radical (m/z = 57) or a methyl radical. A

McLafferty rearrangement is also possible.

Synthesis and Reactivity

2,3-Dimethylbutanal is primarily synthesized through the oxidation of its corresponding

primary alcohol, 2,3-dimethyl-1-butanol. This transformation is a cornerstone of organic

synthesis, allowing for the controlled conversion of an alcohol to an aldehyde.

Experimental Protocol: Oxidation of 2,3-Dimethyl-1-

butanol
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This protocol describes a common method for the synthesis of 2,3-Dimethylbutanal using a
pyridinium chlorochromate (PCC) oxidation.

Materials:

2,3-dimethyl-1-butanol

e Pyridinium chlorochromate (PCC)

e Anhydrous Dichloromethane (DCM)
 Silica gel

e Anhydrous sodium sulfate

» Rotary evaporator

o Magnetic stirrer and stir bar

» Round-bottom flask and condenser
Procedure:

e In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend
pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

« To this stirred suspension, add a solution of 2,3-dimethyl-1-butanol (1.0 equivalent) in
anhydrous dichloromethane dropwise over 15 minutes.

» Allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

» Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short
plug of silica gel to filter out the chromium salts.

e Wash the silica plug with additional diethyl ether to ensure all product is collected.
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o Combine the organic filtrates and wash sequentially with a saturated aqueous solution of
sodium bicarbonate, water, and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The crude 2,3-Dimethylbutanal can be purified further by distillation if necessary.

The reactivity of 2,3-Dimethylbutanal is dominated by the aldehyde functional group. It can
undergo:

o Oxidation to form 2,3-dimethylbutanoic acid.
e Reduction to form 2,3-dimethyl-1-butanol.

o Reductive Amination to form various amines, a key reaction in the synthesis of the artificial
sweetener Neotame.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic and reactive
pathways for 2,3-Dimethylbutanal.
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Caption: Synthetic workflow for 2,3-Dimethylbutanal via oxidation.

2,3-Dimethylbutanal

Oxidation
(e.g., KMnOa4, H2CrOa4)

Reduction
(e.g., NaBHa4, H2/Pd)

2,3-Dimethyl-1-butanol 2,3-Dimethylbutanoic Acid
(Primary Alcohol) (Carboxylic Acid)

Click to download full resolution via product page

Caption: General reactivity pathways of 2,3-Dimethylbutanal.

Biological Activity and Significance

There is limited information in publicly accessible scientific literature regarding specific
biological activities or signaling pathway involvement for 2,3-Dimethylbutanal itself. Its primary
significance in a biological context is as a precursor for the industrial synthesis of N-[N-(3,3-
dimethylbutyl)-L-a-aspartyl]-L-phenylalanine 1-methyl ester, commercially known as the
artificial sweetener Neotame.

Safety and Hazards

2,3-Dimethylbutanal is a flammable liquid and requires careful handling. The following table
summarizes its classification and hazard statements according to the Globally Harmonized
System (GHS).[1]
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Pictogram Signal Word GHS Hazard Statements
H225: Highly flammable liquid
@ GHSO02 Danger oy a
and vapor.
GHSO07 Warning H315: Causes skin irritation.
] H317: May cause an allergic
GHSO07 Warning ] )
skin reaction.
) H319: Causes serious eye
GHSO07 Warning L
irritation.
. H335: May cause respiratory
GHSO07 Warning o
irritation.
. H412: Harmful to aquatic life
IR GHS09 (none)

with long lasting effects.

Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before
handling this chemical. Standard precautions include working in a well-ventilated fume hood,
avoiding sources of ignition, and wearing appropriate personal protective equipment (PPE)
such as gloves and safety glasses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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